molecular formula C9H9N3O2 B8084750 (2S)-2-azido-3-phenylpropanoic acid

(2S)-2-azido-3-phenylpropanoic acid

Cat. No. B8084750
M. Wt: 191.19 g/mol
InChI Key: DIFYSVZHVRAXAV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azido-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-azido-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-azido-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Peptidotriazoles and [1,2,3]-Triazoles : The cycloaddition of azides to alkynes, including compounds like 2-azido-2-methylpropanoic acid, plays a crucial role in producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This process is compatible with solid-phase peptide synthesis, indicating its utility in peptide and protein engineering (Tornøe, Christensen, & Meldal, 2002).

  • Optical Resolution in Synthesis of Amino Acids : Methods to obtain optically active forms of related compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, involve optical resolution using specific agents. This process is important for synthesizing chiral molecules, which have applications in pharmaceuticals (Shiraiwa et al., 2003).

  • Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research has shown that derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid can be prepared from α-hydroxy-β-amino esters, indicating a method for producing enantiopure β-hydroxy-α-amino acids. This has potential applications in synthesizing complex molecules for pharmaceutical purposes (Davies et al., 2013).

  • Infrared Probes in Protein Detection : Azido-modified aromatic amino acids, such as 4-azido-l-phenylalanine, are used as infrared probes for the specific detection of proteins. Understanding the Fermi resonances in these compounds can enhance their application in spectroscopic studies of proteins (Zhang et al., 2018).

  • Antifungal Tripeptides Research : Computational studies on new antifungal tripeptides, including those derived from 2-amino-3-phenylpropanoic acid, help in predicting their reactivity and bioactivity. This research aids in the development of new antifungal drugs (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Schmidt Reaction in Organic Synthesis : The Schmidt reaction of hydroxyalkyl azides with ketones, involving compounds like 2-aryl-3-azido-1-propanols, is significant in organic synthesis, particularly in the production of iminium ethers and caprolactams (Katz & Aubé, 2003).

  • Continuous Flow Reactor in Chemical Synthesis : The use of hydrazoic acid (HN3) in continuous flow reactors for synthesizing azido compounds like 5-substitued-1H-tetrazoles demonstrates an efficient and safe method in chemical synthesis, which could include the handling of azido compounds (Gutmann et al., 2012).

  • Adjusting Thermoresponsivity in Polymer Chemistry : The synthesis and 'click' reaction of azido end-functionalized poly(N-isopropylacrylamide) indicates the role of azido compounds in modifying the thermoresponsivity of polymers. This has implications in materials science and engineering (Narumi et al., 2008).

  • β-Lactamases Inhibitor Study : The preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a β-lactamase inhibitor, for coadministration with β-lactam antibiotics is significant in understanding drug interactions and mechanisms (Maleki et al., 2019).

  • Biosynthesis of Phenylpropanoic Acids : Studies on the artificial biosynthesis of phenylpropanoic acids, like 4-coumaric acid, caffeic acid, and ferulic acid in microorganisms, indicate the potential of using (2S)-2-azido-3-phenylpropanoic acid and its derivatives in producing valuable compounds in biotechnology (Kang et al., 2012).

properties

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYSVZHVRAXAV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-azido-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.